5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
The compound 5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic molecule featuring a pyrazolo[1,5-a]pyrazinone core. Key structural attributes include:
- Position 2: A 4-methoxyphenyl group, which contributes electron-donating effects and may enhance solubility.
- The synthesis likely involves multi-component reactions or cyclization strategies, as seen in analogous pyrazolo-pyrazinone derivatives .
Properties
CAS No. |
946322-29-8 |
|---|---|
Molecular Formula |
C26H24N4O5 |
Molecular Weight |
472.501 |
IUPAC Name |
5-[[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C26H24N4O5/c1-16-21(27-25(35-16)19-6-5-7-23(33-3)24(19)34-4)15-29-12-13-30-22(26(29)31)14-20(28-30)17-8-10-18(32-2)11-9-17/h5-14H,15H2,1-4H3 |
InChI Key |
RWDLYYVHBUGZTI-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(O1)C2=C(C(=CC=C2)OC)OC)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)OC)C3=O |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a novel synthetic molecule with potential biological significance. This article examines its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C26H27N3O6
- Molecular Weight : 477.517 g/mol
- CAS Number : 1114827-93-8
This compound has been shown to interact with various biological targets, particularly in the context of metabolic regulation:
- PPAR Agonism :
-
Anti-inflammatory Activity :
- Preliminary studies suggest that the compound may possess anti-inflammatory properties, although specific mechanisms remain to be fully elucidated.
-
Antineoplastic Potential :
- The compound's structural features indicate potential antitumor activity, warranting further investigation into its effects on cancer cell lines.
Biological Activity Data
The following table summarizes key biological activities and assays conducted on the compound:
| Target | Activity Type | EC50 (nM) | Assay Method |
|---|---|---|---|
| PPAR-alpha | Agonist | 58 | FRET assay |
| PPAR-gamma | Agonist | 330 | FRET assay |
| Anti-inflammatory | TBD | TBD | TBD |
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds and their derivatives:
- Study on PPAR Agonists :
- Anticancer Activity :
- Inflammatory Response Modulation :
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methoxy (-OCH₃) groups on aromatic rings are susceptible to demethylation or substitution under acidic or nucleophilic conditions. Key findings include:
| Reaction Type | Reagents/Conditions | Products/Outcomes | References |
|---|---|---|---|
| Demethylation | BBr₃ (1.2 equiv) in CH₂Cl₂, 0°C → RT | Formation of phenolic -OH groups at 2,3-dimethoxy and 4-methoxy positions | |
| Alkoxy Exchange | NaH + R-X (alkyl halides) in DMF | Methoxy → ethoxy/isopropoxy derivatives |
-
Demethylation with BBr₃ selectively removes methyl groups from methoxy substituents, generating phenolic intermediates critical for further functionalization.
-
Alkoxy exchange reactions enable diversification of aryl ether moieties for structure-activity relationship (SAR) studies.
Oxidation Reactions
The methyl group on the oxazole ring undergoes oxidation to carboxylic acid derivatives:
| Target Site | Oxidizing Agent | Conditions | Products | References |
|---|---|---|---|---|
| 5-Methyloxazole | KMnO₄, H₂O/acetone (1:1) | 60°C, 6 hr | Oxazole-5-carboxylic acid | |
| CrO₃ in H₂SO₄ | 0°C → RT, 2 hr | Partial oxidation to aldehyde |
-
Strong oxidants like KMnO₄ fully oxidize the methyl group to a carboxylic acid, while CrO₃ yields intermediate aldehydes.
Hydrolysis of Oxazole Ring
The oxazole moiety undergoes ring-opening under acidic or basic conditions:
| Conditions | Reagents | Products | References |
|---|---|---|---|
| HCl (6M), reflux | 12 hr, N₂ atmosphere | β-Ketoamide derivative | |
| NaOH (2M), EtOH/H₂O | 80°C, 8 hr | Unstable iminocarboxylic acid |
-
Acidic hydrolysis produces a β-ketoamide via cleavage of the oxazole C-O bond.
-
Basic conditions lead to partial decomposition, limiting synthetic utility.
Cyclization and Rearrangement
The pyrazolo[1,5-a]pyrazine core participates in thermally induced rearrangements:
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Thermal cyclization | Xylene, 140°C, 24 hr | Fused pyrido[2,3-b]pyrazine | |
| Acid-catalyzed rearrangement | TFA, CH₂Cl₂, RT, 3 hr | Ring-expanded quinazoline analog |
-
Heating in xylene induces intramolecular cyclization, forming a fused heterocycle .
-
Trifluoroacetic acid (TFA) promotes ring expansion via N-protonation and skeletal reorganization.
Electrophilic Aromatic Substitution (EAS)
The electron-rich aromatic rings undergo regioselective electrophilic attacks:
| Reaction Type | Reagents | Position Modified | References |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ (1:3), 0°C | Para to 4-methoxyphenyl group | |
| Sulfonation | ClSO₃H, CH₂Cl₂, -10°C | Meta to oxazole-methyl |
-
Nitration occurs preferentially at the 4-methoxyphenyl ring due to directing effects of the -OCH₃ group.
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings for structural diversification:
| Reaction Type | Catalysts/Reagents | Products | References |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Biaryl derivatives at pyrazine C-2 | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-alkylated pyrazolo-pyrazines |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Core Heterocycle Variations
- Pyrazolo[1,5-a]pyrazinone vs. In contrast, pyrimidinone derivatives (e.g., MK66) feature a fused pyrimidine ring, which may alter electronic properties and binding affinity .
- Pyrazolo[3,4-d]pyrimidine () :
Substituent Effects
- Methoxy vs. Chloro Groups :
- Oxazole vs. Thiazole Moieties :
- The oxazole ring in the target compound (oxygen atom) differs from thiazole (sulfur) in Example 76 (). Sulfur’s larger atomic radius and polarizability could influence binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
